3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride is an organic compound with the molecular formula C14H17BrClNS. It is a quinolinium derivative, characterized by the presence of a bromine atom, a butylsulfanyl group, and a quinolinium core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride typically involves the following steps:
Quinoline Derivatization: The starting material, quinoline, undergoes bromination to introduce a bromine atom at the 3-position.
Thioether Formation: The brominated quinoline is then reacted with butylthiol to form the butylsulfanyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones.
Quaternization: The nitrogen atom can participate in further quaternization reactions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Oxidation reactions can be carried out using agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Alkylating Agents: Quaternization can be achieved using alkyl halides or sulfonates.
Major Products
Substitution Products: Depending on the nucleophile, various substituted quinolinium derivatives can be formed.
Oxidation Products: Oxidation of the thioether group yields sulfoxides or sulfones.
Quaternized Products: Further quaternization can lead to more complex quaternary ammonium salts.
Scientific Research Applications
3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-Bromoquinoline: Lacks the butylsulfanyl group and quaternary nitrogen.
1-Butyl-3-methylquinolinium chloride: Lacks the bromine atom and butylsulfanyl group.
3-Bromo-1-methylquinolinium chloride: Lacks the butylsulfanyl group.
Uniqueness
3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride is unique due to the combination of its bromine atom, butylsulfanyl group, and quaternary nitrogen, which confer specific chemical reactivity and potential biological activity .
Properties
CAS No. |
114076-91-4 |
---|---|
Molecular Formula |
C14H17BrClNS |
Molecular Weight |
346.7 g/mol |
IUPAC Name |
3-bromo-1-(butylsulfanylmethyl)quinolin-1-ium;chloride |
InChI |
InChI=1S/C14H17BrNS.ClH/c1-2-3-8-17-11-16-10-13(15)9-12-6-4-5-7-14(12)16;/h4-7,9-10H,2-3,8,11H2,1H3;1H/q+1;/p-1 |
InChI Key |
WHDKBFOAKCPZKM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCSC[N+]1=CC(=CC2=CC=CC=C21)Br.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.